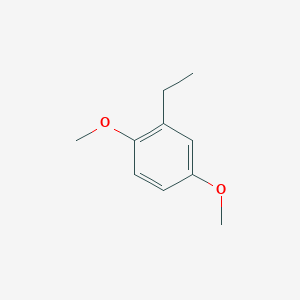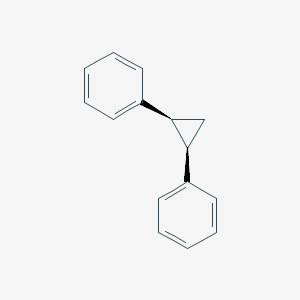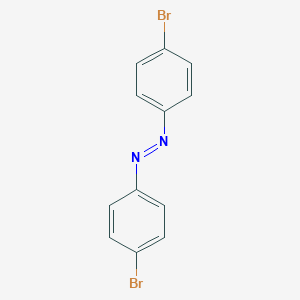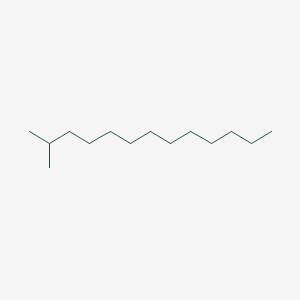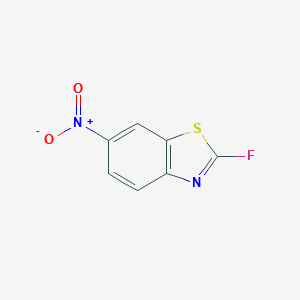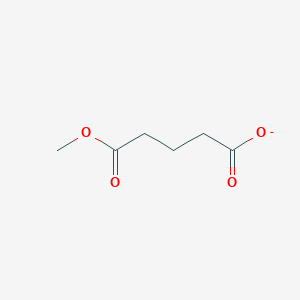
5-甲氧基-5-氧代戊酸
描述
Synthesis Analysis
The synthesis of 5-methoxy-5-oxopentanoic acid and related compounds often involves complex chemical reactions, with specific conditions tailored to achieve high purity and yield. For example, various methods have been developed for the synthesis of similar compounds, such as the enantioselective reduction of 2-oxo-5-alkoxy-3-pentenoic acids using microbial cells, which is a key step in obtaining high enantiomeric excess (ee) of the desired product (Bonnaffé & Simon, 1992). These synthesis methods are crucial for the production of high-purity 5-methoxy-5-oxopentanoic acid for further research and application development.
Molecular Structure Analysis
The molecular structure of compounds similar to 5-methoxy-5-oxopentanoic acid has been determined using techniques such as single-crystal X-ray diffraction analysis. These studies reveal the crystal and molecular structure, including bond lengths, angles, and spatial arrangement, providing insights into the compound's reactivity and properties. For example, the structure of 5-methoxyindole-2-carboxylic acid, a related compound, was elucidated, showing hydrogen bond interactions and a herringbone-like pattern of molecular layers (Morzyk-Ociepa, Michalska, & Pietraszko, 2004).
Chemical Reactions and Properties
5-Methoxy-5-oxopentanoic acid can undergo various chemical reactions due to its functional groups, leading to the formation of derivatives with different properties. For instance, the electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride from similar precursors demonstrates the versatility of such compounds in chemical synthesis, highlighting the potential for creating a wide range of derivatives with specific properties and applications (Konarev, Lukyanets, & Negrimovskii, 2007).
Physical Properties Analysis
The physical properties of 5-methoxy-5-oxopentanoic acid, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. These properties are crucial for determining the compound's suitability for specific applications, including its behavior in various solvents and conditions. Studies on related compounds provide valuable information on how structural features affect physical properties.
Chemical Properties Analysis
The chemical properties of 5-methoxy-5-oxopentanoic acid, including acidity, reactivity with other chemical species, and stability under different conditions, are essential for its application in synthesis and material science. The presence of methoxy and carboxylic acid functional groups in the molecule dictates its chemical behavior, making it a versatile building block in organic synthesis.
科学研究应用
生物合成前体作用
5-氨基-4-氧代戊酸是 5-甲氧基-5-氧代戊酸的近亲,是叶绿素、细菌叶绿素和血红素等具有生物活性的卟啉生物合成的前体。这些化合物在光合作用和氧气运输等过程中至关重要 (Shrestha‐Dawadi 和 Lugtenburg,2003)。
合成和电还原研究
与 5-甲氧基-5-氧代戊酸密切相关的 5-氨基-4-氧代戊酸盐酸盐的电合成研究揭示了对其制备的见解,以及各种因素对产率和质量的影响 (Konarev、Lukyanets 和 Negrimovskii,2007)。
菠萝果实成分中的贡献
在菠萝果实中,已经鉴定了与 5-甲氧基-5-氧代戊酸结构相似的化合物,如含硫成分和 1H-吡咯-2-羧酸衍生物。这些化合物表现出对酪氨酸酶的抑制活性,表明在抗褐变和美白方面的潜在应用 (Zheng 等,2010)。
晶体结构分析
与 5-甲氧基-5-氧代戊酸结构相似的化合物,例如 (4S)-5-(2-甲氧基-2-氧代乙基氨基)-5-氧代-4-(3,4,5-三甲氧基苯甲酰胺) 戊酸的晶体结构已经确定,为它们的分子排列和潜在应用提供了宝贵的见解 (Wen,2005)。
内生真菌代谢物中的应用
从兰科植物中分离出的内生真菌产生与 5-甲氧基-5-氧代戊酸结构相关的化合物。这些化合物表现出显着的抗真菌和细胞毒活性,突出了它们在开发病原体和肿瘤治疗剂方面的潜力 (Wu 等,2015)。
在生物催化生产中的作用
5-甲氧基-5-氧代戊酸和相关化合物是生物催化生产过程中的研究对象,例如合成 2,5-呋喃二甲酸,这是生产生物基聚合物的组成部分 (Yuan 等,2019)。
安全和危害
作用机制
Target of Action
5-Methoxy-5-oxopentanoic acid, also known as Monomethyl Glutarate, is an endogenous metabolite
Mode of Action
As an endogenous metabolite, it likely interacts with various biochemical processes within the body .
Biochemical Pathways
As an endogenous metabolite, it is likely involved in various metabolic processes .
Pharmacokinetics
As an endogenous metabolite, it is expected to have good bioavailability and to be metabolized and excreted by the body’s natural processes .
Result of Action
As an endogenous metabolite, it likely plays a role in various physiological processes .
Action Environment
Like other endogenous metabolites, its action may be influenced by factors such as diet, lifestyle, and overall health .
属性
IUPAC Name |
5-methoxy-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-10-6(9)4-2-3-5(7)8/h2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMRTYCHDPMBFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044589 | |
| Record name | 5-Methoxy-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Monomethyl glutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000858 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5-Methoxy-5-oxopentanoic acid | |
CAS RN |
1501-27-5 | |
| Record name | Monomethyl glutarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1501-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monomethyl glutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001501275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monomethyl glutarate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanedioic acid, 1-methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Methoxy-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl hydrogen glutarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOMETHYL GLUTARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK94163098 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Monomethyl glutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000858 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150 - 151 °C | |
| Record name | Monomethyl glutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000858 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of Monomethyl glutarate?
A1: Monomethyl glutarate, also known as 5-Methoxy-5-oxopentanoic acid, has the following structural characteristics:
- Spectroscopic Data: Characterization techniques like 1H NMR, 13C NMR, and FT-IR are commonly employed to confirm its structure. [] For instance, 1H NMR can differentiate the protons of the methyl ester group from those on the glutarate backbone.
Q2: What are the known applications of Monomethyl glutarate?
A2: Monomethyl glutarate serves as a key intermediate in various chemical syntheses:
- Pharmaceutical Intermediate: It's a precursor in the multi-step synthesis of Ezetimibe, a drug used to lower cholesterol levels. []
- Organotin Complex Formation: Monomethyl glutarate reacts with organotin halides to synthesize di- and triorganotin(IV) complexes. These complexes demonstrate potential fungicidal activity and are subject to ongoing structure-activity relationship studies. [, ]
Q3: How is Monomethyl glutarate prepared?
A3: Common synthetic routes include:
- Glutaric Anhydride Alcoholysis: Reacting glutaric anhydride with methanol produces Monomethyl glutarate. [] The reaction conditions can influence the yield and purity of the final product.
- Enzymatic Synthesis: A more recent approach utilizes a recombinant nitrilase enzyme to convert (R)-4-cyano-3-hydroxy-methyl butyrate to (R)-3-hydroxy-monomethyl glutarate in a buffered aqueous solution. This method offers advantages such as mild reaction conditions and high efficiency. []
Q4: What is the significance of the different isomers of Monomethyl glutarate?
A: The enzymatic synthesis using recombinant nitrilase specifically yields the (R)-enantiomer of 3-hydroxy-monomethyl glutarate. [] This selectivity is crucial for pharmaceutical applications, as different enantiomers of a molecule can exhibit distinct biological activities and pharmacological profiles.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



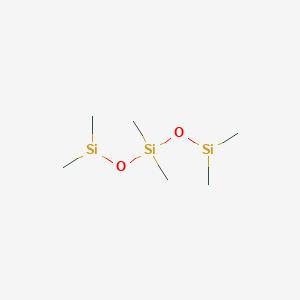
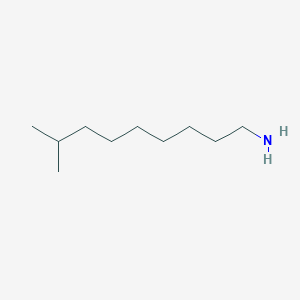


![4-Chloro-3-[(methylamino)sulfonyl]benzoic acid](/img/structure/B73504.png)

